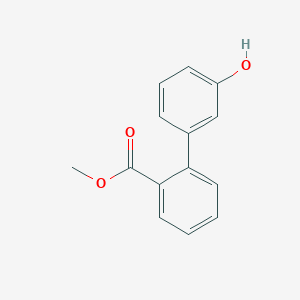

Methyl 2-(3-hydroxyphenyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

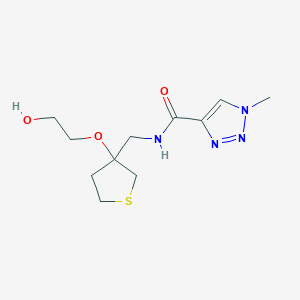

Methyl 2-(3-hydroxyphenyl)benzoate is an organic compound . It is an ester with a molecular formula of C14H12O3 and a molecular weight of 228.24 . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Molecular Structure Analysis

The molecular structure of Methyl 2-(3-hydroxyphenyl)benzoate is characterized by a benzene ring connected to an ester functional group . The structure can be represented as C6H5−C(=O)−O−CH3 . The exact 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

Methyl 2-(3-hydroxyphenyl)benzoate has a predicted boiling point of 415.7±38.0 °C and a predicted density of 1.194±0.06 g/cm3 . Its acidity coefficient (pKa) is predicted to be 9.61±0.10 .Aplicaciones Científicas De Investigación

Antimicrobial Activity

“Methyl 2-(3-hydroxyphenyl)benzoate” has been used in the synthesis of new benzimidazole bridged benzophenone substituted indole scaffolds . These compounds have been tested for in vitro antimicrobial activity and some of them have shown potent activity among the tested strains . This suggests that “Methyl 2-(3-hydroxyphenyl)benzoate” could be used in the development of new antibacterial agents .

Nonlinear Optical Applications

“Methyl 2-(3-hydroxyphenyl)benzoate” has been used in the synthesis of organic nonlinear optical (NLO) single crystals . These crystals have been grown by slow solvent evaporation (SSE) method . The second order hyperpolarizability of these crystals has been analyzed theoretically , suggesting that “Methyl 2-(3-hydroxyphenyl)benzoate” could be used in the development of optoelectronics devices .

Drug Synthesis

“Methyl 2-(3-hydroxyphenyl)benzoate” can be considered as a significant structure and an excellent precursor for the search of new bioactive molecules . It is synthetically a versatile substrate, which can be used as a raw material for the preparation of medical products .

Direcciones Futuras

While the future directions for Methyl 2-(3-hydroxyphenyl)benzoate are not explicitly mentioned in the search results, similar compounds like Methyl benzoate have sparked interest in their potential as a biofuel, particularly for aviation applications due to their high energy density and low freezing point .

Mecanismo De Acción

Target of Action

It’s known that phenolic compounds, which this molecule is a part of, have a wide range of targets due to their antioxidant, anti-inflammatory, and antimicrobial properties .

Mode of Action

Phenolic compounds are known to interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions . They can also act as antioxidants, neutralizing harmful free radicals, or as enzyme inhibitors, disrupting the function of specific enzymes .

Biochemical Pathways

Phenolic compounds like Methyl 2-(3-hydroxyphenyl)benzoate are synthesized in plants through the shikimate and phenylpropanoid pathways . These pathways are responsible for the production of a wide variety of secondary metabolites, including flavonoids, tannins, and lignans . The exact downstream effects of these pathways can vary greatly depending on the specific compound and its targets.

Pharmacokinetics

A study on a similar compound, methyl 3,4-dihydroxybenzoate, showed fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% . It was also found to permeate the blood-brain barrier and rapidly distribute to all organs . These properties may be similar for Methyl 2-(3-hydroxyphenyl)benzoate, but further studies are needed to confirm this.

Result of Action

Phenolic compounds in general are known for their antioxidant, anti-inflammatory, and antimicrobial effects . They can neutralize harmful free radicals, reduce inflammation, and inhibit the growth of microbes .

Action Environment

The action, efficacy, and stability of Methyl 2-(3-hydroxyphenyl)benzoate can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and reactivity . Additionally, the presence of other compounds can influence its action, either through synergistic effects or by competing for the same targets

Propiedades

IUPAC Name |

methyl 2-(3-hydroxyphenyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-17-14(16)13-8-3-2-7-12(13)10-5-4-6-11(15)9-10/h2-9,15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRAIWPOTPHTNKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2=CC(=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea](/img/structure/B2523246.png)

![N,N'-bis(2,4-dichlorophenyl)-2-{[hydroxy(methyl)amino]methylidene}propanediamide](/img/structure/B2523247.png)

![2-(4-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B2523261.png)

![N-benzyl-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2523262.png)